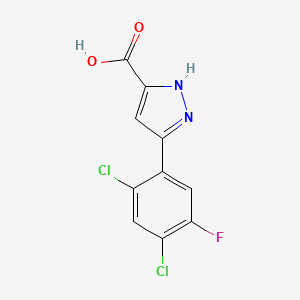

5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2,4-dichloro-5-fluorophenyl bearing Mannich base was prepared from triazole Schiff bases by aminomethylation with formaldehyde and secondary/substituted primary amines .Molecular Structure Analysis

The molecular structure of similar compounds, such as 2,4-Dichloro-5-fluorophenylacetic acid, has been analyzed. The molecular formula of 2,4-Dichloro-5-fluorophenylacetic acid is C8H5Cl2FO2 .Wissenschaftliche Forschungsanwendungen

-

Antibacterial Activity

- Field : Medicinal Chemistry

- Application : The compound is used in the synthesis of Schiff bases, which are known for their antibacterial properties . These bases are important precursors for the synthesis of bioactive compounds .

- Method : The synthesis involves the reaction of 4-aminoantipyrine with various aldehydes to form Schiff bases .

- Results : The synthesized Schiff bases showed significant antibacterial activity against various bacterial strains such as Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa .

-

Synthesis of Triazolo[4,3-a]pyrazine Derivatives

- Field : Organic Chemistry

- Application : The compound is used in the synthesis of novel triazolo[4,3-a]pyrazine derivatives, which have shown excellent antibacterial activity .

- Method : The synthesis involves various techniques such as melting point determination, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

- Results : Some of the synthesized compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

-

Analgesic and Antimicrobial Studies

- Field : Pharmacology

- Application : The compound is used in the synthesis of 7-arylidenetriazolothiadiazines, which have shown analgesic and antimicrobial properties .

- Method : The synthesis involves the reaction of 3-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-5-thiol with substituted benzaldehydes and monochloroacetic acid in the presence of acetic anhydride, acetic acid, and sodium acetate .

- Results : The synthesized compounds were tested for their analgesic and antimicrobial activities .

-

Antifungal Activity

- Field : Bioorganic Chemistry

- Application : The compound is used in the synthesis of Schiff bases, which have shown significant antifungal activity .

- Method : The synthesis involves the reaction of 4-aminoantipyrine with various aldehydes to form Schiff bases .

- Results : The synthesized Schiff bases showed significant antifungal activity against various fungal strains such as Aspergillus fumigatus, Aspergillus flavus, Penicillium marneffei, and Trichophyton mentagrophytes .

-

Anti-Inflammatory Activity

- Field : Chemical Monthly

- Application : The compound is used in the synthesis of arylidenetriazolothiazolidinones, which have shown excellent anti-inflammatory activity .

- Method : The synthesis involves a one-pot reaction of 3-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-5-thiol with substituted benzaldehydes and monochloroacetic acid in the presence of acetic anhydride, acetic acid, and sodium acetate .

- Results : Compounds bearing the 4-methylthiophenyl, 3,4-methylenedioxyphenyl, and 2,3,5-trichlorophenyl moiety showed excellent anti-inflammatory activity .

-

Antimicrobial Studies

- Field : Academia

- Application : The compound is used in the synthesis of oxadiazoles, which have shown antimicrobial properties .

- Method : The synthesis involves the reaction of isatin and 2,4-dichloro-5-fluoroacetophenone under Pfitzinger conditions .

- Results : The synthesized compounds were tested for their antimicrobial activities .

-

Antimalarial Activity

- Field : Medicinal Chemistry

- Application : The compound is used in the synthesis of Schiff bases, which have shown significant antimalarial activity .

- Method : The synthesis involves the reaction of 4-aminoantipyrine with various aldehydes to form Schiff bases .

- Results : The synthesized Schiff bases showed significant antimalarial activity against various strains .

-

Antiviral Activity

- Field : Bioorganic Chemistry

- Application : The compound is used in the synthesis of Schiff bases, which have shown significant antiviral activity .

- Method : The synthesis involves the reaction of 4-aminoantipyrine with various aldehydes to form Schiff bases .

- Results : The synthesized Schiff bases showed significant antiviral activity against various viral strains .

-

Antitumor/Anticancer Activity

- Field : Pharmacology

- Application : The compound is used in the synthesis of Schiff bases, which have shown significant antitumor/anticancer activity .

- Method : The synthesis involves the reaction of 4-aminoantipyrine with various aldehydes to form Schiff bases .

- Results : The synthesized Schiff bases showed significant antitumor/anticancer activity against various cancer cell lines .

Eigenschaften

IUPAC Name |

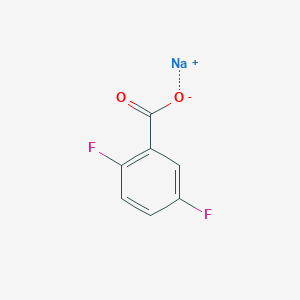

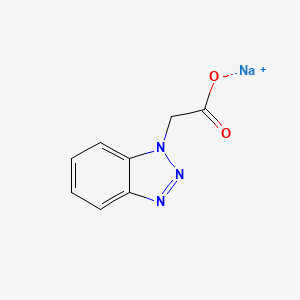

3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2FN2O2/c11-5-2-6(12)7(13)1-4(5)8-3-9(10(16)17)15-14-8/h1-3H,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJNJZXFNFHRCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)C2=NNC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10636036 |

Source

|

| Record name | 3-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10636036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid | |

CAS RN |

1119299-75-0 |

Source

|

| Record name | 3-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10636036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![potassium 4-(3-morpholin-4-ylpropyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-4H-1,2,4-triazole-3-thiolate](/img/structure/B1324571.png)